molecular formula C20H22N4 B2971879 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 383899-86-3

1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2971879
CAS No.: 383899-86-3
M. Wt: 318.424
InChI Key: KAAGQXWQHHUCBP-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It contains a 3,5-Dimethylpiperidine moiety, which is a chemical compound with the formula C5H8(CH3)2NH . It also contains a benzimidazole ring, which is a fused aromatic ring consisting of benzene and imidazole .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 3,5-Dimethylpiperidine as a precursor . The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine . Benzimidazole is usually synthesized through the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 3,5-Dimethylpiperidine component has a cyclic structure with two methyl groups attached . The benzimidazole component is a fused ring structure consisting of a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. The 3,5-Dimethylpiperidine component can undergo various reactions due to its amine functional group . The benzimidazole component can also participate in various reactions due to the presence of the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-Dimethylpiperidine is a colorless liquid with a density of 0.853 g/mL and a boiling point of 144 °C .

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of various heterocyclic compounds, including those similar to 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. For instance, the synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde derivatives involves acylation and treatment with hydrobromic acid, leading to the formation of quaternary salts of benzimidazolium, benzothiazolium, and thiazolium. These compounds are of interest due to their potential applications in chemical synthesis and material science (Denisenko et al., 2011).

Molecular Docking and Antimicrobial Activity

Another study focuses on the synthesis of novel pyridine and fused pyridine derivatives, with antimicrobial and antioxidant activities being evaluated. The molecular docking screenings towards GlcN-6-P synthase as the target protein indicate moderate to good binding energies, suggesting potential applications in drug discovery and development (Flefel et al., 2018).

Luminescence and Photophysical Properties

Research on lanthanide podates demonstrates the synthesis of heterodinuclear triple-helical complexes with significant luminescence properties. These findings have implications for materials science, particularly in the development of luminescent materials for various technological applications (Piguet et al., 1996).

Anticancer Agent Development

Studies have also explored the synthesis of benzazole derivatives with a focus on their potential as anticancer agents. One such study synthesized novel benzazole derivatives and evaluated their in vitro cytotoxic activity against various cancer cell lines, revealing significant antitumor potency and highlighting the potential for developing new anticancer drugs (Elzahabi, 2011).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets. They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt DNA synthesis, or interfere with protein function .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound .

Result of Action

The result of the action of benzimidazole derivatives can include the inhibition of cell growth, the killing of microorganisms, the reduction of inflammation, or other effects depending on the specific compound and its targets .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes or proteins, and more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, 3,5-Dimethylpiperidine is flammable and can cause skin and eye irritation .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, due to the presence of the benzimidazole and 3,5-Dimethylpiperidine components .

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13-8-14(2)12-23(11-13)19-9-15(3)16(10-21)20-22-17-6-4-5-7-18(17)24(19)20/h4-7,9,13-14H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGQXWQHHUCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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